
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C6H4F4O It is a derivative of cyclohexadiene, where four hydrogen atoms are replaced by fluorine atoms and one hydroxyl group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol typically involves the fluorination of cyclohexadiene derivatives. One common method is the reaction of cyclohexa-2,5-dien-1-one with fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of fluorine gas.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrafluorocyclohexanol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of tetrafluorocyclohexadienone.
Reduction: Formation of tetrafluorocyclohexanol.
Substitution: Formation of various substituted cyclohexadiene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability. It can form strong hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: A closely related compound with a similar structure but different functional groups.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Another fluorinated compound with distinct electronic properties.
Uniqueness
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other fluorinated cyclohexadiene derivatives.
Properties
CAS No. |
919273-12-4 |
|---|---|
Molecular Formula |
C6H4F4O |
Molecular Weight |
168.09 g/mol |
IUPAC Name |
2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C6H4F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h6,11H,1H2 |
InChI Key |
RYIOSGRPKXCBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(C(=C1F)F)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


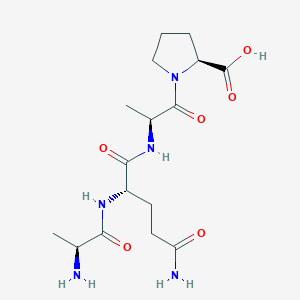

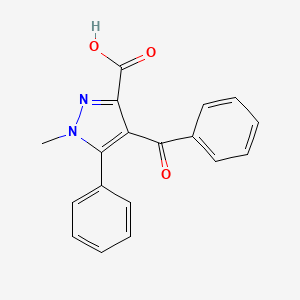
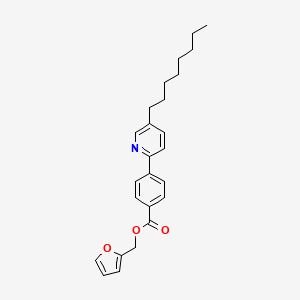
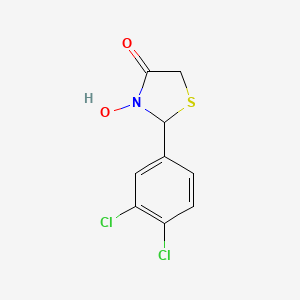
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
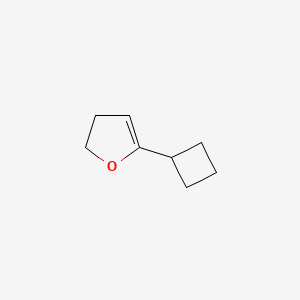
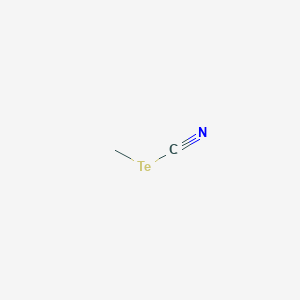

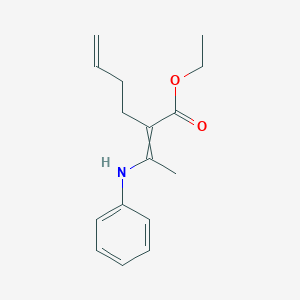
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
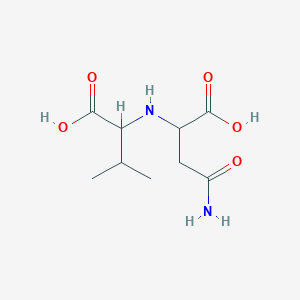
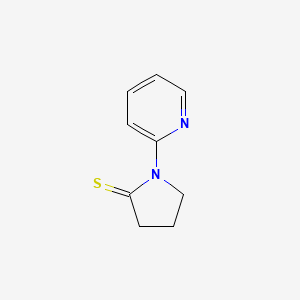
propanedinitrile](/img/structure/B14199672.png)
